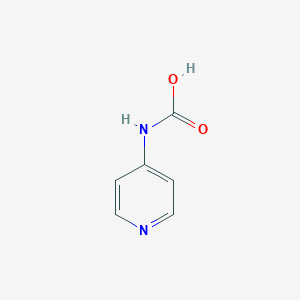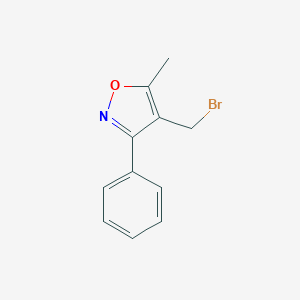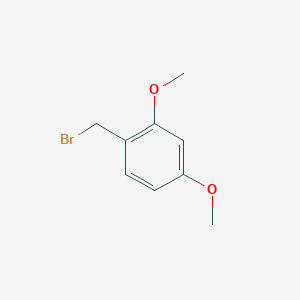![molecular formula C7H5N3O B064250 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde CAS No. 169888-58-8](/img/structure/B64250.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring fused with a pyridine ring and an aldehyde group at position 7. The presence of these functional groups makes it a potent pharmacophore for drug development.
Mechanism Of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde varies depending on its biological activity. For example, in anticancer activity, it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death. In antiviral activity, it inhibits the replication of viruses by targeting viral enzymes.
Biochemical And Physiological Effects
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. It also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability. It also has limited selectivity, which can lead to off-target effects.
Future Directions
There are several future directions for research on [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One direction is to explore its potential as a scaffold for developing new drugs with improved selectivity and efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, its pharmacokinetic and pharmacodynamic properties can be further investigated to optimize its use in clinical settings.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a promising compound with diverse biological activities. Its synthesis methods are efficient, and it has several advantages for lab experiments. Its potential as a scaffold for drug development and its biochemical and physiological effects make it an interesting subject for future research.
Synthesis Methods
There are several methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One of the most commonly used methods is the reaction of 2-aminopyridine with formic acid and sodium azide in the presence of a catalyst. Another method involves the reaction of 2-amino-5-nitropyridine with hydrazine hydrate and sodium azide in the presence of a catalyst. These methods are efficient and provide good yields of the desired product.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as a scaffold for developing new drugs.
properties
CAS RN |
169888-58-8 |
|---|---|
Product Name |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde |
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
triazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-7-3-1-2-6-4-8-9-10(6)7/h1-5H |
InChI Key |
PUYNQOJTVAIGAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
synonyms |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



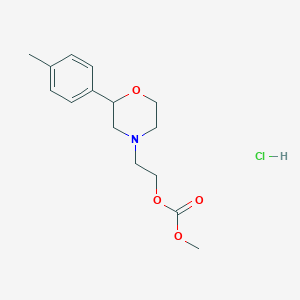
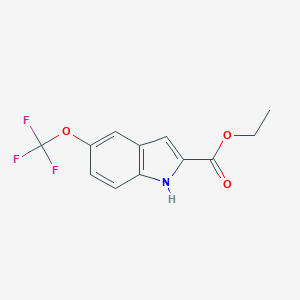
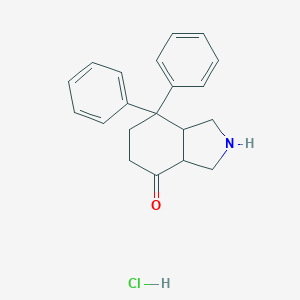
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
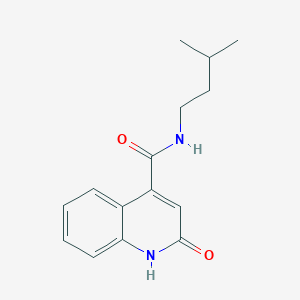
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
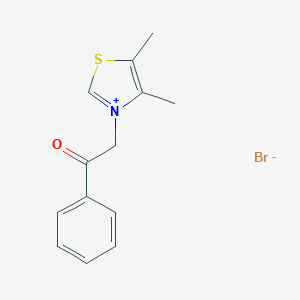
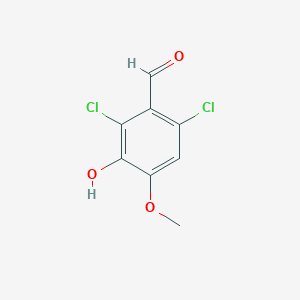
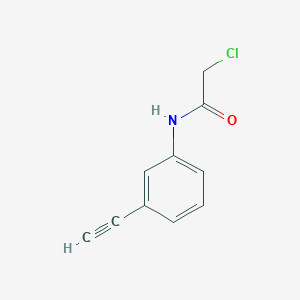
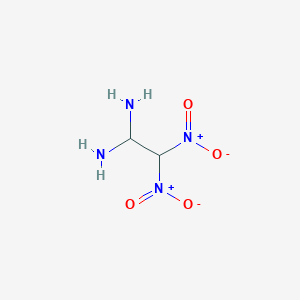
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
